Duplex Destabilization Profile: 8-Amino-dG vs. Unmodified dG
8-Amino-2'-deoxyguanosine universally destabilizes the DNA double helix compared to unmodified 2'-deoxyguanosine (dG), as quantified by a lower free energy change (-ΔG°) for all canonical base pairs except G*:G, which is uniquely stabilized [1]. This is in contrast to 8-oxo-dG, which exhibits a different pattern of stability and base-pairing promiscuity [2].
| Evidence Dimension | Thermodynamic Stability (-ΔΔG° relative to dG:dC) |
|---|---|
| Target Compound Data | G*:C pair shows a decrease in -ΔG° |
| Comparator Or Baseline | Unmodified dG:dC base pair (-ΔG° = baseline) |
| Quantified Difference | The free energy change of each modified duplex was lower than its unmodified counterpart, except for the G*:G pair which exhibited a larger -ΔG° than the G:G duplex. |
| Conditions | UV thermal melting analysis of an 11-mer DNA duplex (d(CCATCG*CTACC)) in a standard buffer system. |
Why This Matters
This quantifiable destabilization, with the specific exception of the G*:G pair, provides a unique biophysical signature that is essential for calibrating DNA damage models and understanding lesion-specific repair enzyme recognition.
- [1] Venkatarangan L, et al. Site-specifically located 8-amino-2'-deoxyguanosine: thermodynamic stability and mutagenic properties in Escherichia coli. Nucleic Acids Res. 2001;29(7):1458-1463. View Source
- [2] Plum GE, Grollman AP, Johnson F, Breslauer KJ. Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex. Biochemistry. 1995 Dec 12;34(49):16148-60. View Source
